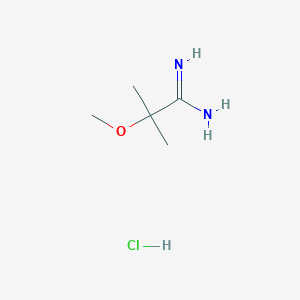

2-Methoxy-2-methylpropanimidamide hydrochloride

描述

2-Methoxy-2-methylpropanimidamide hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2O and its molecular weight is 152.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Methoxy-2-methylpropanimidamide hydrochloride, also known as 2,2'-azobis(2-methylpropanimidamide) hydrochloride (AAPH), is a significant compound in biochemical research, particularly noted for its role in generating free radicals and studying oxidative stress. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Free Radical Generation

AAPH is primarily recognized for its ability to generate free radicals through thermal decomposition. This property makes it a useful tool for studying oxidative processes in biological systems. It initiates lipid peroxidation and can induce oxidative stress in cells, which is critical for understanding various pathological conditions, including cancer and neurodegenerative diseases .

Biochemical Pathways

The compound interacts with various cellular components, influencing signaling pathways related to apoptosis and cell survival. AAPH's radical-generating capability can lead to DNA strand breaks and lipid peroxidation, which are pivotal in cellular damage and disease progression .

Antioxidant Studies

AAPH has been extensively used in studies investigating antioxidant capacity. For instance, it has been employed to assess the protective effects of various natural compounds against oxidative stress. In these studies, the ability of antioxidants to neutralize AAPH-induced radicals is measured through assays that evaluate cell viability and oxidative damage markers .

Case Studies

-

Tumor Cell Growth Inhibition

Research has shown that analogues of AAPH can inhibit the growth of tumor cells. For example, studies on 2-desamino and 2-desamino-2-methyl analogues demonstrated significant cytotoxic effects on cancer cell lines while exhibiting minimal inhibition of dihydrofolate reductase (DHFR), suggesting that their activity may be mediated through metabolic pathways rather than direct enzyme inhibition . -

Neuroprotective Effects

AAPH's role in neuroprotection has been explored in models of neurodegenerative diseases. It has been shown that compounds capable of scavenging AAPH-induced radicals can protect neuronal cells from oxidative damage, thereby highlighting the potential therapeutic applications of antioxidants in treating conditions like Alzheimer's disease .

Pharmacokinetics

Absorption and Distribution

The pharmacokinetic profile of AAPH indicates good solubility in various solvents, which may enhance its bioavailability in biological systems. Its distribution within tissues is crucial for its efficacy as a radical generator and as a model compound for studying drug interactions and metabolic pathways.

Toxicity Studies

Toxicological assessments have indicated that while AAPH can induce oxidative stress, its toxicity is dose-dependent. High concentrations may lead to significant cellular damage, while lower doses can be utilized safely in experimental settings .

Data Table: Summary of Biological Activities

科学研究应用

Biochemical Research

One of the primary applications of 2-Methoxy-2-methylpropanimidamide hydrochloride is in biochemical research , particularly involving peptide hormones such as vasopressin. The compound has been instrumental in studying the antidiuretic properties of vasopressin and its analogs. Research typically involves:

- In vitro assays to measure hormone concentrations.

- Cell culture experiments to assess water retention levels.

Quantitative data from these studies often include hormone concentration measurements and physiological responses in test subjects or cell cultures, providing insights into the pharmacodynamics of vasopressin analogs .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in various synthetic processes. It is utilized in reactions such as:

- Alkylation

- Amidation

- Protecting group for amines

These reactions require precise measurements and controlled conditions to ensure high yields and purity of the final products .

Analytical Chemistry

This compound is also employed in chromatography . It acts as a standard or reference compound for calibrating analytical instruments. The compound is used to prepare standard solutions at known concentrations, which are then analyzed to establish baseline readings for comparison with sample analytes. This application is crucial for quality control and analytical research .

Recent studies indicate that this compound exhibits significant biological activity as an inhibitor of monoamine oxidase B (MAO-B) . This enzyme is vital for the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased dopamine levels, which may have therapeutic implications for neurodegenerative disorders such as Parkinson's disease. Preliminary animal studies suggest that this compound may enhance motor function and improve cognitive outcomes .

Case Study 1: Vasopressin Analog Research

A study conducted at a leading university investigated the effects of various vasopressin analogs, including those modified with this compound, on water retention in rat models. The results demonstrated a statistically significant increase in water retention compared to controls, indicating the potential utility of this compound in developing new therapeutic agents targeting vasopressin pathways.

Case Study 2: MAO-B Inhibition

Another research project focused on evaluating the neuroprotective effects of this compound in a Parkinson's disease model. The study found that administration of the compound resulted in increased dopamine levels and improved motor functions in treated animals compared to untreated controls, suggesting its potential as a therapeutic agent for managing Parkinson's disease symptoms.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Biochemical Research | Study of peptide hormones like vasopressin; hormone concentration measurement |

| Organic Synthesis | Intermediate for alkylation, amidation; protecting group for amines |

| Analytical Chemistry | Standard/reference compound for chromatographic calibration |

| Biological Activity | Inhibition of MAO-B; potential therapeutic implications for neurodegenerative disorders |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-Methoxy-2-methylpropanimidamide hydrochloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the presence of methoxy and methyl groups and assess stereochemical purity. For example, H NMR can resolve methoxy protons at ~3.3 ppm and methyl groups at ~1.2 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight and detect impurities. Electrospray ionization (ESI) is suitable for hydrochloride salts due to their polarity .

- Elemental Analysis: Validate empirical formula consistency (e.g., C, H, N, Cl content) to confirm stoichiometry .

- HPLC/UPLC: Employ reverse-phase chromatography with UV detection to quantify purity (>95% is typical for research-grade compounds) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store as a lyophilized powder at -20°C in airtight containers to prevent hydrolysis. For solutions, use anhydrous solvents (e.g., DMSO) and store at -80°C for long-term stability .

- Moisture Control: Use desiccants (e.g., silica gel) in storage environments, as hydrochloride salts are hygroscopic and prone to degradation in humid conditions .

- Light Sensitivity: Protect from prolonged UV/visible light exposure, which may degrade the imidamide moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound, particularly in receptor binding assays?

Methodological Answer:

- Dose-Response Curves: Perform assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or biphasic responses .

- Receptor Specificity Screening: Use competitive binding assays with radiolabeled ligands (e.g., H-serotonin) to differentiate target vs. off-target interactions .

- Orthogonal Assays: Validate results using functional assays (e.g., cAMP accumulation or calcium flux) to confirm receptor activation/inhibition .

- Batch Consistency: Ensure compound purity across experiments, as impurities >5% can skew activity data .

Q. What synthetic strategies optimize the yield of this compound while minimizing byproducts?

Methodological Answer:

- Retrosynthetic Analysis: Prioritize routes starting from 2-methylpropanenitrile, introducing methoxy groups via nucleophilic substitution (e.g., using methoxide ions) .

- Catalytic Optimization: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Byproduct Mitigation: Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the hydrochloride salt .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in vitro?

Methodological Answer:

- Hepatic Microsome Assays: Incubate the compound with liver microsomes (human or rodent) and monitor degradation via LC-MS/MS over 0–60 minutes. Include NADPH to assess cytochrome P450-mediated metabolism .

- Half-Life Calculation: Use first-order kinetics () to quantify metabolic stability. Compare results across species to predict interspecies variability .

- Structural Modifications: Introduce deuterium at labile positions (e.g., methyl groups) to probe metabolic hotspots .

Q. Key Considerations for Experimental Design

- Contradiction Analysis: Always replicate experiments across independent batches and validate with orthogonal methods to distinguish compound-specific effects from artifacts .

- Safety Protocols: Follow OSHA HCS guidelines for handling hydrochloride salts, including eye wash stations and emergency showers in case of exposure .

属性

IUPAC Name |

2-methoxy-2-methylpropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-5(2,8-3)4(6)7;/h1-3H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJLYUPGEWKRDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。